Febantel

Übersicht

Beschreibung

Febantel: ist eine breit wirksame antiparasitäre Verbindung, die hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist wirksam gegen eine Vielzahl von inneren Parasiten, einschließlich Spulwürmern und Bandwürmern, bei Tieren wie Hunden, Katzen, Rindern, Schafen, Ziegen, Schweinen und Geflügel . This compound gehört zur chemischen Klasse der Pro-Benzimidazole und ist bekannt für seine Wirksamkeit als Nematizid und Taenizid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Febantel umfasst mehrere wichtige Schritte:

Reaktion von O-Methyl-Isourea-Methylcarbamát mit Dimethylcarbonat: Diese Reaktion erzeugt O-Methyl-Isourea-Diaminomethylcarbamát.

Reduktion von 2-Nitro-5-thiophenyl-(2-methoxy)acetanilid mit Hydrazinhydrat: Dieser Schritt ergibt 2-Amino-5-thiophenyl-(2-methoxy)acetanilid.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, betont aber saubere und sichere Produktionsprozesse. Das Verfahren beinhaltet die Verwendung von Toluollösungen und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidativen Abbau unterliegen, obwohl sie unter oxidativem Stress relativ stabil ist.

Photolyse: This compound unterliegt auch photolytischem Abbau bei Lichteinwirkung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Umfasst typischerweise saure oder basische Bedingungen.

Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid.

Photolyse: Umfasst die Exposition gegenüber UV-Licht.

Hauptprodukte, die gebildet werden:

Fenbendazol: Ein Hauptmetabolit, der durch hydrolytischen Abbau gebildet wird.

Oxfendazol: Ein weiterer wichtiger Metabolit, der durch weitere Oxidation gebildet wird.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Veterinärmedizin: Wird häufig zur Behandlung von Magen-Darm-Parasiten bei Nutztieren und Haustieren eingesetzt.

Umweltstudien: Forschung über das Schicksal von this compound in aquatischen Umgebungen und seine Auswirkungen auf die Wasserqualität.

Pharmazeutische Forschung: Studien zur Entwicklung neuer polymorpher Formen von this compound, um seine Wirksamkeit und Stabilität zu verbessern.

Wirkmechanismus

This compound wirkt, indem es an Tubulin in den Parasitenzellen bindet, was zu einer Fehlfunktion der Mikrotubuli führt. Dies führt zu einer Schädigung des Zytoskeletts und einer Reduzierung der Aufnahme und des intrazellulären Transports von Nährstoffen und Stoffwechselprodukten . Darüber hinaus hemmt this compound die Fumaratreduktase in den Parasiten, blockiert die Glukoseaufnahme und stört den Energiestoffwechsel .

Analyse Chemischer Reaktionen

Types of Reactions: Febantel undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidative degradation, although it is relatively stable under oxidative stress.

Photolysis: This compound is also subject to photolytic degradation under exposure to light.

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Photolysis: Involves exposure to UV light.

Major Products Formed:

Fenbendazole: A major metabolite formed through hydrolytic degradation.

Oxfendazole: Another significant metabolite formed through further oxidation.

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

1. Treatment of Nematode Infections

Febantel is predominantly used for treating nematode infections in dogs. It is effective against a range of gastrointestinal parasites, including:

- Toxocara canis (dog roundworm)

- Ancylostoma caninum (dog hookworm)

- Trichuris vulpis (dog whipworm)

A study demonstrated that this compound, when combined with praziquantel and pyrantel pamoate, showed significant efficacy in treating giardiasis in dogs, highlighting its role in multi-drug therapies for enhanced efficacy against mixed infections .

2. Combination Therapies

Research has indicated that this compound can be effectively combined with other anthelmintics to broaden its spectrum of action. For example, a combination of this compound, praziquantel, and pyrantel was evaluated for its effectiveness against Giardia species, showing promising results .

Safety and Toxicology Studies

1. Long-term Toxicity Studies

Long-term studies have assessed the safety profile of this compound in various animal models. In beagle dogs fed diets containing varying concentrations of this compound over 52 weeks, no significant toxicity was observed at lower doses (up to 200 ppm), although higher doses led to reduced feed intake and weight loss . Similarly, chronic toxicity studies in rats indicated no significant adverse effects at lower dietary levels but noted some changes in hematological parameters at higher doses .

2. Reproductive Studies

In reproductive toxicity studies conducted on rats, this compound did not adversely affect reproductive performance or offspring viability at lower doses . However, higher doses resulted in reduced litter sizes and body weights among pups.

Pharmacokinetics

This compound's pharmacokinetic properties have been studied to optimize its formulation for better absorption and efficacy. Research indicates that oral bioavailability can be significantly improved through novel formulations such as fast-dissolving films .

| Formulation Type | Bioavailability (%) | Remarks |

|---|---|---|

| Commercial Tablets | 39.37 | Standard formulation |

| Suspension Film | 175 | Significantly improved absorption |

| Liposomal Film | <175 | Moderate improvement compared to suspension |

Case Studies

Case Study 1: Efficacy Against Giardia

A clinical trial involving 60 dogs treated with a combination of this compound, praziquantel, and pyrantel pamoate showed a significant reduction in Giardia cysts post-treatment. The study concluded that this combination therapy is effective for managing giardiasis in canine patients .

Case Study 2: Long-term Safety Evaluation

In a long-term safety evaluation involving Wistar rats, no significant increase in tumor incidence was observed with this compound administration over 30 months. Histopathological examinations revealed no neoplastic changes attributable to this compound exposure .

Wirkmechanismus

Febantel works by binding to tubulins in the parasite cells, leading to the malfunction of microtubules. This results in damage to the cytoskeleton and a reduction in the absorption and intracellular transport of nutrients and metabolic products . Additionally, this compound inhibits fumarate reductase in the parasites, blocking glucose uptake and disrupting energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fenbendazol: Ein Metabolit von Febantel mit ähnlichen antiparasitären Eigenschaften.

Oxfendazol: Ein weiterer Metabolit mit vergleichbarer Wirksamkeit.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, als Prodrug zu wirken und sich in vivo in aktive Metaboliten wie Fenbendazol und Oxfendazol umzuwandeln. Diese Umwandlung verstärkt seine antiparasitäre Wirksamkeit und erweitert sein Wirkungsspektrum .

Biologische Aktivität

Febantel is a benzimidazole derivative widely used as an anthelmintic agent in veterinary medicine, particularly for the treatment of parasitic infections in dogs and other animals. Its biological activity primarily revolves around its efficacy against a variety of helminths, as well as emerging research suggesting potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolism, toxicity, and case studies highlighting its therapeutic applications.

Pharmacokinetics and Metabolism

This compound is administered orally and undergoes extensive metabolism in the liver. It is converted into several metabolites, including fenbendazole and oxfendazole, which exhibit similar anthelmintic activity. The metabolic pathways involve oxidation at the sulfur atom, leading to the formation of sulfoxides that can undergo hydrolytic cleavage. Studies have shown that liver microsomes from various species can effectively convert this compound to its active metabolites, with sheep microsomes displaying the highest metabolic activity .

Table 1: Metabolites of this compound

| Metabolite | Description |

|---|---|

| Fenbendazole | Active metabolite with similar efficacy |

| Oxfendazole | Another active metabolite |

| p-Hydroxy derivative | A less active metabolite |

Toxicological Profile

This compound has been shown to have a low toxicity profile across various animal models. In studies involving mice, rats, and dogs, this compound administration resulted in minimal adverse effects. Notably, significant increases in alkaline phosphatase activities were observed in high-dose groups, indicating potential hepatic stress . Long-term studies revealed no increased incidence of tumors or significant pathological changes at lower doses .

Acute Toxicity Findings

- Mice : Low toxicity; no significant changes in hematological parameters.

- Rats : Increased liver weights at high doses; histopathological examination revealed fatty vacuolation in the liver.

- Dogs : Well-tolerated with no severe side effects reported.

Biological Activity Against Parasites

This compound is primarily utilized for its anthelmintic properties against gastrointestinal nematodes. It disrupts the microtubule formation essential for cell division in parasites, leading to their death. The compound is effective against various species of roundworms and hookworms, making it a valuable treatment option in veterinary medicine.

Case Study: Efficacy in Dogs

In a clinical study involving dogs with confirmed parasitic infections, this compound demonstrated a high efficacy rate (over 90%) in eliminating adult worms within a few days post-treatment. The study highlighted this compound's rapid absorption and distribution within the body, contributing to its effectiveness .

Emerging Research on Anticancer Properties

Recent anecdotal evidence has suggested that fenbendazole (a metabolite of this compound) may possess anticancer properties. A notable case involved a patient with small-cell lung cancer who experienced complete remission after self-administering fenbendazole alongside other supplements. While this case has garnered attention, it remains anecdotal and requires further investigation to establish a causal relationship .

Table 2: Summary of Anticancer Findings

| Study Type | Findings |

|---|---|

| Case Reports | Complete remission in patients with cancer |

| In vitro Studies | Cytotoxic effects on cancer cell lines |

| Animal Studies | Microtubule destabilization leading to tumor inhibition |

Eigenschaften

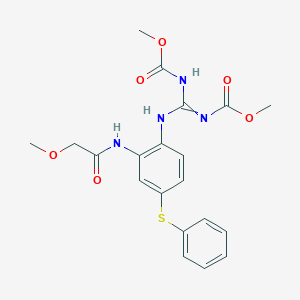

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCCXLBXIJMERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046898 | |

| Record name | Febantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-30-2 | |

| Record name | Febantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febantel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Febantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Febantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of febantel?

A1: this compound itself has limited anthelmintic activity. It acts as a pro-drug and is metabolized in vivo to its active metabolites, primarily fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , , ] These benzimidazole derivatives exert their anthelmintic effect by binding to β-tubulin, preventing its polymerization into microtubules. [, ]

Q2: What are the downstream effects of this compound's metabolites on parasites?

A2: Disruption of microtubule formation interferes with crucial cellular processes in parasites, including:

- Impaired Glucose Uptake: Benzimidazoles like fenbendazole block glucose uptake, depriving the parasite of energy. [, ]

- Inhibition of Cell Division: Microtubules play a vital role in cell division. Their disruption inhibits mitosis, preventing parasite reproduction. [, ]

- Compromised Structural Integrity: Microtubules provide structural support. Their absence compromises the structural integrity of the parasite, leading to its death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C20H23N7O5S, and its molecular weight is 457.51 g/mol. [, , ]

Q4: Is there any spectroscopic data available for this compound and its metabolites?

A4: Yes, researchers utilize high-performance liquid chromatography (HPLC) with UV detection at 292 nm to determine this compound and its metabolites in biological samples. [, ] More recently, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed for simultaneous quantification of this compound and related compounds, offering increased sensitivity and selectivity. []

Q5: How stable is this compound in different environmental conditions?

A5: While specific data on environmental stability is limited in the provided research, this compound is known to be sensitive to acidic conditions. [] It's metabolized rapidly in vivo, suggesting potential for degradation in the environment. [, , ]

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on this compound's anthelmintic properties, primarily attributed to its metabolites. There is no mention of this compound itself acting as a catalyst. [, ]

Q7: Have computational methods been used to study this compound?

A7: While not extensively covered in the provided research, computational methods like QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable for investigating this compound and related benzimidazoles. [, ] These models can predict the activity and properties of new this compound analogs based on their structure. [, ]

Q8: How do structural modifications of this compound affect its activity?

A8: The anthelmintic activity of this compound is primarily due to its metabolites, which are benzimidazoles. Structural changes to the benzimidazole core, such as substitutions on the benzene ring or modifications to the imidazole ring, can significantly influence the molecule's binding affinity to β-tubulin, affecting its potency and spectrum of activity. [, , ]

Q9: What are the challenges in formulating this compound for different applications?

A9: this compound exhibits poor water solubility, posing challenges for formulation, particularly in oral dosage forms. [] To address this, researchers have explored techniques such as:

- Use of Self-Emulsifying Excipients: Incorporating excipients like PEG-32 glyceryl laureate (Gelucire®44/14) can enhance this compound's dissolution rate. []

- Production of Micro- and Nanocrystalline Suspensions: Ball milling, ultrasound treatment, and bottom-up approaches like melt-coacervation with Gelucire®44/14 have been explored to reduce this compound particle size and improve solubility and dissolution. []

Q10: What safety considerations are associated with this compound use?

A10: The provided research highlights the importance of responsible this compound use to minimize environmental risks, particularly for aquatic organisms. [, ] Fenbendazole, a major metabolite of this compound, exhibits toxicity to aquatic invertebrates like Daphnia magna. [] This raises concerns about potential ecological impacts, emphasizing the need for proper waste management and exploration of alternative anthelmintics with lower environmental toxicity. [, ]

Q11: How is this compound absorbed and metabolized in the body?

A11: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver. [, , ] It's rapidly converted to its active metabolites: fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , ]

Q12: Are there differences in this compound pharmacokinetics between species?

A12: Yes, research indicates species-specific differences in this compound pharmacokinetics. [, ] For example, this compound is absorbed and metabolized faster in sheep compared to cattle. [] These differences might necessitate adjustments in dosage regimens for different species to achieve optimal therapeutic efficacy. []

Q13: Does the presence of parasites influence this compound pharmacokinetics?

A13: Studies show that parasitic infections can affect the pharmacokinetics of this compound. Lambs infected with Trichostrongylus colubriformis exhibited a significant reduction in the area under the curve (AUC) for this compound metabolites compared to uninfected lambs, suggesting altered drug disposition in the presence of parasites. []

Q14: Against which parasites is this compound effective?

A14: this compound, through its active metabolites, exhibits broad-spectrum activity against various nematodes and cestodes in different animal species, including:

- Nematodes:

- Haemonchus contortus [, , ]

- Ostertagia circumcincta [, , , ]

- Trichostrongylus colubriformis [, , ]

- Cooperia spp. [, ]

- Oesophagostomum spp. [, , ]

- Bunostomum phlebotomum [, ]

- Dictyocaulus viviparus [, ]

- Strongyloides papillosus [, ]

- Trichuris vulpis [, ]

- Ancylostoma caninum [, , ]

- Toxocara canis [, ]

- Toxascaris leonina []

- Cestodes:

Q15: What is the efficacy of this compound against Giardia infections?

A15: While traditionally used for nematode and cestode infections, recent studies investigated the efficacy of this compound in combination with praziquantel and pyrantel against Giardia spp. in dogs. Results suggest that this combination, at the recommended dose for other parasites, can reduce cyst excretion in infected dogs. [, ]

Q16: How effective is this compound against different parasite stages?

A16: The efficacy of this compound varies depending on the parasite species and its developmental stage. [, , ] It generally shows good efficacy against adult stages of many nematodes, but its activity against larval stages, particularly inhibited larvae, can be lower. [, , ]

Q17: Is there evidence of parasite resistance to this compound?

A17: Yes, like other benzimidazole anthelmintics, resistance to this compound has been reported in various parasite species, particularly in cyathostomin populations in horses. [, ]

Q18: What are the mechanisms of resistance to this compound and other benzimidazoles?

A18: The primary mechanism of resistance to benzimidazoles, including this compound's active metabolites, involves mutations in the β-tubulin gene, particularly at the amino acid positions 167, 200, and 198. [, ] These mutations alter the drug binding site, reducing the affinity of benzimidazoles for β-tubulin and leading to resistance. [, ]

Q19: Is there cross-resistance between this compound and other anthelmintics?

A19: Cross-resistance within the benzimidazole class is well documented. [, ] Parasites resistant to one benzimidazole, like fenbendazole, are often resistant to others, including this compound. [, ] This highlights the need for careful anthelmintic selection and resistance management strategies. [, ]

Q20: What analytical methods are used to quantify this compound and its metabolites?

A20: High-performance liquid chromatography (HPLC) coupled with UV detection has been a conventional method for quantifying this compound and its metabolites in biological matrices. [] This method allows for the separation and quantification of the parent drug and its active metabolites, aiding in pharmacokinetic and efficacy studies. [, ]

Q21: Are there more advanced analytical techniques for this compound analysis?

A21: Yes, recent research employs HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for simultaneous quantification of this compound and related compounds in various matrices. [] This technique offers higher sensitivity and selectivity compared to conventional HPLC-UV, enabling the detection of lower drug concentrations and potentially identifying previously unknown metabolites. []

Q22: What is the environmental fate of this compound and its metabolites?

A22: While the provided research does not provide detailed information on the environmental fate of this compound, its presence in animal waste raises concerns about potential ecological risks, particularly for aquatic organisms. [, ] Further research is necessary to understand the persistence, bioaccumulation potential, and degradation pathways of this compound and its metabolites in various environmental compartments. [, ]

Q23: How does this compound's solubility affect its bioavailability?

A23: this compound's poor water solubility presents a challenge for its formulation and can impact its bioavailability. [, ] Strategies to enhance dissolution, such as particle size reduction and the use of solubilizing excipients, are crucial for improving its therapeutic efficacy. [, ]

Q24: What are the key parameters for validating analytical methods for this compound?

A24: Validation of analytical methods for this compound, like any pharmaceutical compound, is crucial to ensure the accuracy, precision, and reliability of the results. [, , ] Key validation parameters include:

- Specificity: Demonstrating that the method can differentiate this compound and its metabolites from other components in the sample. [, ]

- Linearity: Establishing a linear relationship between the drug concentration and the analytical response. [, ]

- Accuracy: Determining how close the measured value is to the true value. [, ]

- Precision: Evaluating the reproducibility of the results under the same analytical conditions. [, ]

Q25: What measures are taken to ensure the quality of this compound products?

A25: Quality control is paramount in pharmaceutical manufacturing to guarantee the safety and efficacy of the final product. [] For this compound, this involves:

- Raw Material Testing: Verifying the identity, purity, and potency of this compound raw materials. [, ]

- In-Process Controls: Monitoring critical manufacturing steps to ensure product quality. [, ]

- Finished Product Testing: Assessing the final product for compliance with established specifications, including assay, impurities, and dissolution. [, ]

Q26: Does this compound elicit any immunological responses?

A26: The provided research primarily focuses on this compound's anthelmintic activity and does not delve into its immunogenic potential. [] Further investigation is needed to understand if this compound triggers any immune responses in treated animals. []

Q27: Can this compound affect drug-metabolizing enzymes?

A27: The research primarily focuses on this compound's own metabolism and does not provide detailed information on its potential to induce or inhibit drug-metabolizing enzymes. [, ] Further research is needed to assess the possibility of drug-drug interactions arising from this compound's effects on these enzymes. [, ]

Q28: What are the alternatives to this compound for parasite control?

A28: Several alternative anthelmintics are available, each with its own spectrum of activity, efficacy, and potential for resistance development. [, , ] Some alternatives include:

- Macrocyclic Lactones: Ivermectin, moxidectin. [, ]

- Benzimidazoles: Albendazole, fenbendazole, oxfendazole (metabolites of this compound). [, , ]

- Tetrahydropyrimidines: Pyrantel pamoate, morantel tartrate. [, ]

- Salicylanilides: Closantel, rafoxanide. []

Q29: How should this compound waste be managed to minimize environmental risks?

A29: While specific recommendations are not detailed in the research, responsible waste management is crucial to minimize potential environmental contamination from this compound. [, ] This includes proper disposal of unused medication, avoiding disposal in water bodies, and adhering to local regulations for pharmaceutical waste management. [, ]

Q30: What resources are available for researchers studying this compound?

A30: Researchers benefit from various resources, including:

- Analytical Chemistry Techniques: HPLC-UV and HPLC-MS/MS are instrumental for this compound quantification. [, , ]

- In Vitro and In Vivo Models: Cell-based assays and animal models are essential for studying this compound's efficacy and mechanisms of action. [, , ]

- Computational Chemistry Tools: QSAR modeling aids in predicting the activity of this compound analogs. [, ]

Q31: When was this compound first introduced as an anthelmintic?

A31: this compound was introduced as a broad-spectrum anthelmintic in the 1970s. [] Its efficacy against a wide range of nematodes and cestodes in various animal species quickly established its place in veterinary medicine. []

Q32: How does this compound research benefit from cross-disciplinary collaborations?

A32: this compound research benefits significantly from collaborations between diverse scientific fields, including:

- Parasitology: Understanding parasite biology, resistance mechanisms, and epidemiology. [, ]

- Pharmaceutical Sciences: Optimizing this compound formulations for improved delivery and bioavailability. []

- Analytical Chemistry: Developing and validating sensitive and specific methods for this compound quantification. [, ]

- Environmental Science: Assessing the ecological impact and developing strategies to mitigate environmental risks. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.